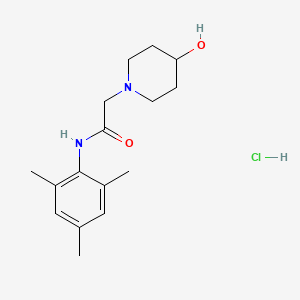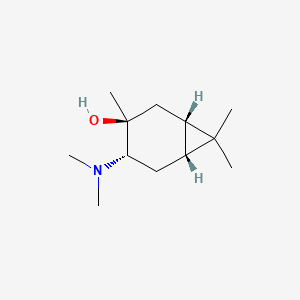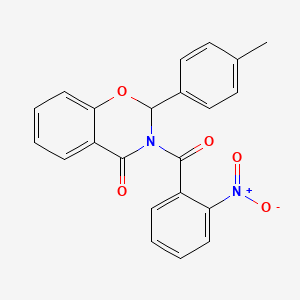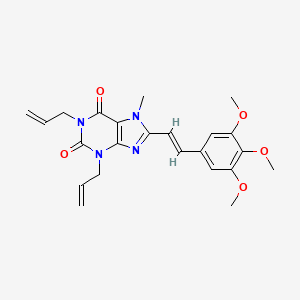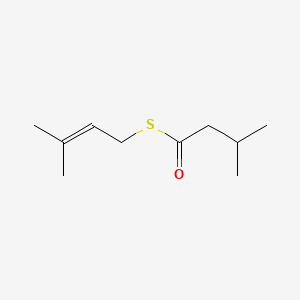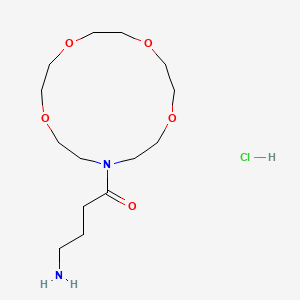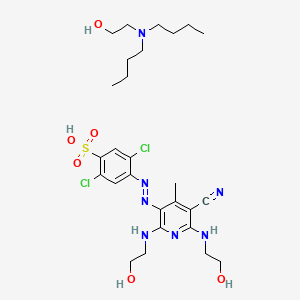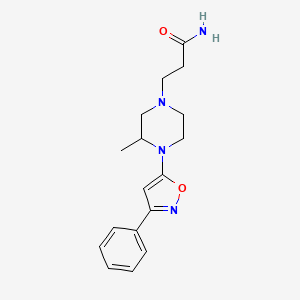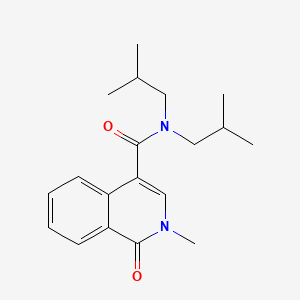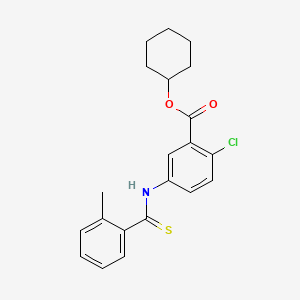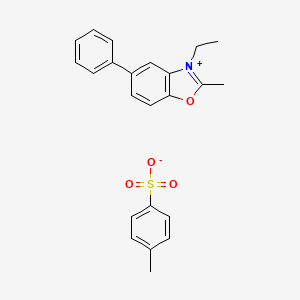
3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of advanced catalytic systems and optimized reaction conditions would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate include other benzoxazole derivatives such as:
- 3-ethyl-2-[(1E,3Z)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)-1-propenyl]-5-phenyl-1,3-benzoxazol-3-ium ethyl sulfate
- 5,7-di-tert-butyl-3-phenylbenzoxazol-3-ium tetrafluoroborate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the 4-methylbenzenesulfonate group
Properties
CAS No. |
63467-99-2 |
|---|---|
Molecular Formula |
C23H23NO4S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H16NO.C7H8O3S/c1-3-17-12(2)18-16-10-9-14(11-15(16)17)13-7-5-4-6-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-11H,3H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
PABVOCSYKFJCJL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


